Adipic acid monoethyl ester (CAS 626-86-8) is a bifunctional C6 aliphatic building block featuring one free carboxylic acid and one ethyl-protected ester. Operating as a low-melting solid or viscous liquid at room temperature (melting point 28–29 °C), it is primarily procured as a desymmetrized linker for complex organic synthesis. Unlike symmetric C6 precursors, this monoester allows chemists to selectively functionalize the carboxylic acid end—via amidation, acid chloride formation, or Kolbe electrolysis—without risking unwanted reactions at the protected terminus. It is a critical raw material in the scalable synthesis of PROTAC linkers, pharmaceutical active ingredients, and specialty agrochemicals, offering a highly predictable reactivity profile for mainstream industrial workflows .
Attempting to substitute adipic acid monoethyl ester with symmetric alternatives like adipic acid or diethyl adipate introduces severe process inefficiencies. Direct mono-functionalization of symmetric adipic acid relies on statistical probability, typically capping the theoretical yield of the desired mono-adduct at 50% and requiring intensive chromatographic separation to remove unreacted starting material and di-substituted byproducts[1]. While enzymatic desymmetrization of diethyl adipate is possible, it adds significant biocatalyst costs and process time. Furthermore, substituting with the closely related monomethyl adipate introduces downstream regulatory burdens; deprotection of the methyl ester generates methanol—a Class 2 solvent with strict ICH Q3C limits—whereas the ethyl ester safely releases ethanol, streamlining late-stage pharmaceutical manufacturing and reducing toxicity risks in the production environment [2].
In the synthesis of complex asymmetric linkers, starting with a pre-desymmetrized building block is critical for yield optimization. Using adipic acid monoethyl ester allows for near 100% chemoselective activation (e.g., via EDC/NHS coupling or conversion to an acid chloride) at the free carboxylate. In contrast, attempting to mono-functionalize symmetric adipic acid under standard chemical conditions yields a statistical mixture, typically resulting in a maximum of ~50% of the desired mono-adduct, heavily contaminated with unreacted diacid and di-functionalized byproducts [1].
| Evidence Dimension | Theoretical yield of mono-functionalized intermediate |
| Target Compound Data | Up to 100% chemoselectivity at the free acid site |
| Comparator Or Baseline | Adipic acid (symmetric diacid): ~50% statistical yield |
| Quantified Difference | Eliminates ~50% yield loss to di-substituted byproducts |
| Conditions | Standard chemical mono-amidation or mono-esterification conditions |
Procuring the pre-desymmetrized monoester eliminates the need for costly and time-consuming chromatographic separation of statistical mixtures in linker synthesis.
When utilized as a protecting group in pharmaceutical intermediate synthesis, the choice of ester significantly impacts downstream processing. Deprotection (hydrolysis) of adipic acid monoethyl ester generates ethanol, which is classified as an ICH Class 3 solvent with a high permitted daily exposure (PDE) limit of 50 mg/day (5000 ppm). Conversely, the use of monomethyl adipate releases methanol upon deprotection, an ICH Class 2 solvent with a much stricter PDE of 30 mg/day (3000 ppm) due to its inherent toxicity [1].
| Evidence Dimension | Regulatory limit of deprotection byproduct (ICH Q3C) |
| Target Compound Data | Releases ethanol (Class 3 solvent, 5000 ppm limit) |
| Comparator Or Baseline | Monomethyl adipate: Releases methanol (Class 2 solvent, 3000 ppm limit) |
| Quantified Difference | 66% higher permissible residual limit for the ethyl-derived byproduct |
| Conditions | Late-stage API deprotection and residual solvent analysis |
Selecting the ethyl ester over the methyl ester reduces regulatory friction and simplifies residual solvent clearance in late-stage pharmaceutical manufacturing.
Adipic acid monoethyl ester is a highly effective substrate for Kolbe electrolysis, a process used to synthesize long-chain aliphatic compounds. Because it possesses only one electroactive carboxylate group, it undergoes controlled anodic decarboxylation and cross-coupling to form defined asymmetric esters. If symmetric adipic acid is used under identical Kolbe conditions, the presence of two electroactive sites leads to uncontrolled polymerization and the generation of complex oligomeric mixtures rather than discrete cross-coupled products [1].
| Evidence Dimension | Reaction pathway in anodic oxidation |
| Target Compound Data | Controlled mono-radical generation and cross-coupling |
| Comparator Or Baseline | Adipic acid: Uncontrolled oligomerization/polymerization |
| Quantified Difference | Enables discrete molecular synthesis vs. intractable polymer formation |
| Conditions | Kolbe electrolysis (anodic oxidation in methanolic/ethanolic solution) |
It is the mandatory precursor format for utilizing C6 chains in the electrochemical synthesis of specialty lipids, pheromones, and advanced materials.
In synthetic workflows, unreacted starting materials must be easily removed. Adipic acid monoethyl ester contains a free carboxylic acid (pKa ~4.7), allowing it to be easily partitioned into an aqueous phase using mild bases (like sodium bicarbonate). In contrast, diethyl adipate is entirely neutral and highly lipophilic, making it impossible to separate from other neutral organic products via simple acid-base extraction, necessitating energy-intensive fractional distillation (boiling point 251 °C) .
| Evidence Dimension | Aqueous extractability |
| Target Compound Data | Extractable into mild aqueous base (pKa ~4.7) |
| Comparator Or Baseline | Diethyl adipate: Non-extractable (neutral diester) |
| Quantified Difference | Enables room-temperature liquid-liquid extraction vs. high-temperature distillation |
| Conditions | Standard aqueous workup with saturated NaHCO3 |
The presence of the free acid drastically reduces downstream purification costs and thermal degradation risks compared to using fully esterified analogs.
Because adipic acid monoethyl ester provides a pre-desymmetrized 6-carbon chain, it is the optimal choice for synthesizing PROTACs and antibody-drug conjugates (ADCs). The free acid can be cleanly coupled to an E3 ligase ligand or target protein binder via standard amide coupling, while the ethyl ester remains intact. This eliminates the 50% yield loss and difficult chromatographic separations associated with using symmetric adipic acid[1].
In processes where a C6 spacer must be appended to an active pharmaceutical ingredient, this compound is preferred over monomethyl adipate. Following the coupling of the free acid, the subsequent deprotection of the ethyl ester releases ethanol rather than methanol, ensuring easier compliance with ICH Q3C Class 2 residual solvent limits and improving the safety profile of the manufacturing environment [2].
For the industrial production of pheromones, fragrances, and specialty aliphatic chains via Kolbe electrolysis, adipic acid monoethyl ester is the mandatory C6 building block. Its single electroactive site ensures controlled cross-coupling, completely avoiding the uncontrolled polymerization that occurs when symmetric adipic acid is subjected to anodic oxidation [3].
Irritant